Product packaging for Hexadecane-2-thiol(Cat. No.:CAS No. 66271-53-2)

Hexadecane-2-thiol

Cat. No.: B14484858
CAS No.: 66271-53-2
M. Wt: 258.5 g/mol
InChI Key: JEZYPUQOMROVOQ-UHFFFAOYSA-N
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Description

Contextualization of n-Alkanethiols in Surface and Interfacial Science

The study of n-alkanethiols on metallic substrates has provided profound insights into the principles governing molecular self-assembly. rsc.orgsigmaaldrich.com These molecules, characterized by a sulfur-containing headgroup, a long hydrocarbon tail, and a terminal functional group, serve as ideal building blocks for creating well-defined organic surfaces. sigmaaldrich.com The simplicity of their structure allows for systematic investigations into how molecular-level properties translate to macroscopic surface characteristics.

The formation of SAMs is a rapid process, with initial monolayer coverage occurring within minutes of exposing a gold substrate to a dilute ethanolic solution of the thiol. sigmaaldrich.com Over time, these initially disordered layers undergo a reorganization into a more crystalline-like, well-packed structure. sigmaaldrich.com For long-chain n-alkanethiols, such as hexadecane-1-thiol, the resulting monolayer is highly ordered due to the significant van der Waals interactions between the extended alkyl chains. sigmaaldrich.comchemicalbook.com This high degree of order makes them excellent model systems for studying interfacial phenomena like wetting, adhesion, and corrosion. acs.orgethz.ch

Fundamental Significance of Sulfur-Metal Interactions in Molecular Assembly

The foundational driving force for the formation of alkanethiol SAMs on noble metals is the strong, specific interaction between the sulfur headgroup and the metal surface. sigmaaldrich.com In the case of gold, this interaction results in the formation of a stable gold-thiolate (Au-S) bond, with a bond strength estimated to be around 45 kcal/mol. sigmaaldrich.comsigmaaldrich.com This robust bond anchors the molecules to the surface, initiating the self-assembly process.

Upon adsorption, the thiol proton is released, and the sulfur atom binds to the gold lattice. rsc.org The interplay between this strong headgroup-substrate interaction and the weaker, but cumulative, van der Waals forces among the alkyl chains dictates the final structure of the monolayer. aip.org For linear n-alkanethiols on a Au(111) surface, this typically results in a (√3 × √3)R30° packing structure, with the alkyl chains tilted approximately 30 degrees from the surface normal to maximize their interaction. rsc.orgsigmaaldrich.com

Role in Fabricating Surfaces with Tunable Properties for Fundamental Investigations

The true power of alkanethiol SAMs lies in their tunability. By simply altering the structure of the alkanethiol molecule, a wide array of surface properties can be precisely controlled. This tunability is exploited in several ways:

Varying Chain Length: The length of the alkyl chain influences the thickness and the degree of order within the monolayer. Longer chains generally lead to more densely packed and robust films. surfacesciencelab.com

Modifying the Terminal Group: By introducing different functional groups at the end of the alkyl chain, the chemical nature of the surface can be tailored. For example, terminating the chain with a hydrophilic group like a hydroxyl (-OH) or a carboxylic acid (-COOH) creates a wettable surface, while a methyl (-CH3) termination results in a hydrophobic surface. google.com This allows for the systematic study of how surface chemistry affects phenomena like protein adsorption and cell adhesion.

Introducing Structural Complexity: The use of branched or chiral thiols introduces another layer of control. While direct research on hexadecane-2-thiol is notably scarce in published literature, studies on other secondary or branched alkanethiols reveal significant deviations from the behavior of their linear counterparts. nih.gov The introduction of a branch point along the alkyl chain disrupts the ideal packing, leading to less dense and more disordered monolayers compared to linear thiols of the same length. nih.gov

The specific case of This compound is particularly interesting. As a secondary thiol, the sulfur atom is bonded to a secondary carbon, which is also a chiral center. This has profound implications for its self-assembly:

Steric Hindrance: The methyl group adjacent to the sulfur headgroup introduces steric bulk, which is expected to hinder the close packing of the molecules on the surface. This would likely result in a lower packing density and a different tilt angle compared to hexadecane-1-thiol.

Chirality: The presence of a chiral center means that this compound exists as two enantiomers (R and S). When a single enantiomer is used to form a SAM, it can create a chiral surface. rsc.orgnih.gov Such surfaces are of great interest for applications in enantioselective separations, chiral catalysis, and biosensing, as they can exhibit differential interactions with other chiral molecules. nih.govacs.org Studies on other chiral thiols have shown that chirality can be expressed at the molecular level and can also propagate into a supramolecular chiral arrangement on the surface. rsc.org

While the properties of hexadecane-1-thiol SAMs are well-established, the unique structural features of this compound suggest a different and more complex self-assembly behavior. The following table summarizes the key properties of hexadecane-1-thiol, which serves as a benchmark for understanding the anticipated, though less-documented, properties of its 2-thiol isomer.

PropertyValue for Hexadecane-1-thiolSource
Chemical Formula C16H34S wikipedia.org
Molar Mass 258.51 g/mol wikipedia.org
Appearance Colorless liquid or white solid wikipedia.org
Melting Point 18-20 °C chemicalbook.com
Boiling Point 184-191 °C at 7 mmHg chemicalbook.com
Density 0.84 g/mL at 25 °C sigmaaldrich.com

The exploration of branched and chiral thiols like this compound pushes the boundaries of surface science, moving beyond simple, uniform surfaces to more complex and functionally rich interfaces. Although direct experimental data for this specific compound is limited, the principles established from studies of analogous secondary and chiral thiols provide a solid framework for predicting its unique and valuable role in the fabrication of advanced material surfaces.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34S B14484858 Hexadecane-2-thiol CAS No. 66271-53-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66271-53-2

Molecular Formula

C16H34S

Molecular Weight

258.5 g/mol

IUPAC Name

hexadecane-2-thiol

InChI

InChI=1S/C16H34S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h16-17H,3-15H2,1-2H3

InChI Key

JEZYPUQOMROVOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C)S

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Hexadecane 2 Thiol

Advanced Synthetic Routes for Hexadecane-2-thiol and Analogous Thiols

The synthesis of specific alkanethiols, such as this compound, requires methods that offer control over regioselectivity. While traditional approaches often involve nucleophilic substitution of corresponding halides, advanced radical-based methods present alternative pathways.

Radical Thiol-Ene Chemistry in Thiol Synthesis

The thiol-ene reaction is a powerful method in organic synthesis, typically proceeding via a free-radical mechanism to form a thioether. wikipedia.org This reaction can be initiated by light, heat, or a chemical radical initiator, which generates a thiyl radical. wikipedia.org The thiyl radical then adds to an alkene (the "-ene") in an anti-Markovnikov fashion, creating a carbon-centered radical. This radical subsequently abstracts a hydrogen from another thiol molecule, propagating the radical chain and forming the final thioether product. wikipedia.orgalfa-chemistry.com

While commonly used for creating carbon-sulfur bonds in derivatization, the principles of radical addition can also be applied to the synthesis of thiols themselves. This process, known as hydrothiolation, involves the addition of a thiolating agent, such as hydrogen sulfide (B99878) (H₂S), across a double bond.

For long-chain terminal thiols like hexadecane-1-thiol, the radical addition of H₂S to a terminal alkene (1-hexadecene) is highly effective and regioselective, yielding the anti-Markovnikov product. However, the synthesis of a secondary thiol like this compound via this route is more complex. Radical addition to an internal alkene, such as 2-hexadecene, would be required, but this often leads to a mixture of regioisomers (e.g., this compound and hexadecane-3-thiol) due to the similar stability of the intermediate secondary radicals. organic-chemistry.org While some catalytic systems involving transition metals like rhodium or iron have been developed to control the regioselectivity of hydrothiolation, achieving a single, specific secondary thiol product remains a significant synthetic challenge. organic-chemistry.orgrsc.orgnih.gov

Table 1: Comparison of Initiators for Radical Thiol-Ene Reactions
Initiator TypeExamplesTypical ConditionsAdvantagesLimitations
Photoinitiators2,2-Dimethoxy-2-phenylacetophenone (DPAP)UV irradiation (e.g., 365 nm) at room temperatureMild conditions, spatial and temporal controlRequires UV-transparent reactor, potential for side reactions with photosensitive functional groups
Thermal InitiatorsAzobisisobutyronitrile (AIBN)Heating (e.g., 60-80 °C) in an inert solventSimple setup, no light source neededHigher temperatures may not be suitable for thermally sensitive substrates
Redox InitiatorsTriethylborane (Et₃B) / Oxygen (O₂)Room temperatureInitiation at low temperaturesSensitive to air and moisture, requires careful handling

Deuterium (B1214612) Labeling for Mechanistic Elucidation in Thiol Systems

Deuterium labeling is a critical tool for investigating the mechanisms of chemical reactions, including those involving thiols. acs.orgchem-station.com By replacing a hydrogen atom with its heavier isotope, deuterium, chemists can probe reaction pathways and transition states. This substitution can lead to a kinetic isotope effect (KIE), where the rate of a reaction changes due to the difference in mass. wikipedia.org The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and more difficult to break. Consequently, if the C-H bond is broken in the rate-determining step of a reaction, the deuterated version will react more slowly, resulting in a "primary" KIE (kH/kD > 1). nih.govprinceton.edu

In the context of thiol chemistry, deuterium labeling can be used to:

Trace Reaction Pathways: By labeling specific positions in a reactant molecule, the movement of atoms can be followed throughout the reaction, helping to confirm or rule out proposed intermediates. For example, in a thiol-catalyzed photoreduction, deuterium labeling of the aldehyde's formyl C-H bond can confirm that the thiol catalyst facilitates hydrogen atom transfer (HAT) from a deuterium source like D₂O. nih.gov

Distinguish Between Mechanisms: In complex reactions with multiple possible pathways, KIE studies can provide decisive evidence. For instance, in a thiol-catalyzed allylic arylation, deuterium labeling of the alkene substrate was used to distinguish between a radical-coupling mechanism and a radical anion capture-HAT mechanism. The observed distribution of deuterium in the products was only consistent with the former pathway.

Probe Transition State Structures: The magnitude of the KIE can provide information about the geometry of the transition state. princeton.eduacs.org A large KIE often suggests a linear and symmetric transfer of a hydrogen atom, while smaller values may indicate a non-linear or asymmetric transition state. princeton.eduacs.org

Functionalization and Derivatization Approaches for Research Applications

The thiol group of this compound is a versatile functional handle that allows for its incorporation into a wide array of more complex molecules and materials. Its nucleophilicity and unique reactivity in radical reactions are central to these derivatization strategies.

Integration of Thiol Moieties into Complex Chemical Structures

The covalent attachment of long-chain thiols like this compound to other molecules is frequently achieved through highly efficient "click" chemistry reactions. alfa-chemistry.comfrontiersin.org These reactions are characterized by high yields, minimal byproducts, and tolerance of a wide range of functional groups. frontiersin.org

Key strategies include:

Thiol-Ene and Thiol-Yne Reactions: These radical-mediated reactions are among the most robust methods for integrating thiols. nih.gov A thiol can be added across an alkene ("-ene") or an alkyne ("-yne") on a target molecule, forming a stable thioether linkage. wikipedia.orgresearchgate.net The reaction is orthogonal to many other functional groups, making it ideal for modifying complex substrates like peptides and polymers under mild conditions. frontiersin.org

Thiol-Michael Addition: This reaction involves the nucleophilic addition of a thiolate anion to an α,β-unsaturated carbonyl compound, such as a maleimide (B117702) or an acrylate. mdpi.com This method is widely used in bioconjugation to attach thiol-containing molecules to proteins, often at cysteine residues. mdpi.combath.ac.uk

Nucleophilic Substitution: Thiols can react with electrophiles such as alkyl halides or epoxides to form thioethers. For example, thiol-reactive reagents based on methylsulfonyl benzothiazole (B30560) (MSBT) or benzyl (B1604629) bromide groups are used to link molecules to antibodies.

These integration methods are fundamental in materials science for surface modification and in chemical biology for creating precisely defined bioconjugates. wikipedia.orgresearchgate.net

Preparation of Bifunctional Thiols for Specific Chemical Reactions

For many applications, it is desirable to have a long alkyl chain with a thiol at one position and a different reactive group at the other end. These bifunctional molecules serve as versatile linkers or building blocks in supramolecular chemistry and materials science. researchgate.net

The synthesis of such molecules often involves multi-step pathways where the two functional groups are introduced sequentially, frequently employing protecting group strategies to prevent unwanted side reactions. A common approach is solid-phase synthesis, which streamlines the process by immobilizing the growing molecule on a resin, simplifying purification after each step. nih.govyork.ac.uk

Table 2: Examples of Bifunctional Long-Chain Thiols and Their Synthetic Utility
Bifunctional Thiol TypeStructure ExampleSynthetic ApplicationKey Synthetic Strategy
ω-Mercaptoalkanoic AcidHS-(CH₂)₁₅-COOHLinkers for attaching biomolecules to gold surfaces via self-assembled monolayers (SAMs). The carboxyl group provides a point for amide coupling.Reaction of an ω-bromoalkanoic acid with a sulfur nucleophile like thiourea, followed by hydrolysis.
ω-MercaptoalkylamineHS-(CH₂)₁₆-NH₂Surface modification, allowing for subsequent functionalization via reactions of the amine group.Multi-step synthesis starting from an ω-bromoalkanol, conversion to a phthalimide, reduction to the amine, and subsequent conversion of the hydroxyl to a thiol.
Thiol with a Click HandleHS-(CH₂)₁₁-O-(CH₂)₂-N₃Used in orthogonal ligation strategies where the thiol attaches to one substrate and the azide (B81097) is available for a separate copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC).Solid-phase synthesis is often employed to build the oligoethylene glycol linker and introduce the terminal azide. nih.gov
Thiol-Reactive ChelatorsPODS-DFOUsed in radiochemistry to attach a radioactive metal ion (e.g., ⁸⁹Zr via the DFO chelator) to a thiol-containing biomolecule (e.g., an antibody) for medical imaging.Synthesis of a thiol-reactive electrophile (like a phenyloxadiazolyl methylsulfone, PODS) which is then coupled to a metal-chelating agent. jove.com

Thiol-Mediated Functionalization for Bio-Related Constructs (excluding biological activity studies)

The specific and efficient reactivity of the thiol group makes it invaluable for the construction of complex bio-related molecules. bath.ac.uk Thiol-mediated conjugation strategies are central to creating well-defined structures such as antibody-drug conjugates (ADCs), peptide-polymer conjugates, and functionalized nanoparticles. nih.gov

The chemical foundation for these constructs relies on the reactions described previously (e.g., thiol-Michael addition, thiol-ene coupling). The goal is to achieve site-selective modification, where the thiol reacts predictably at a specific location on a biomolecule without altering other parts of the structure. jove.com The cysteine residue in proteins is the most common target for this type of modification due to the unique nucleophilicity of its thiol side chain.

In the construction of ADCs, for example, a linker molecule containing a thiol-reactive group (like a maleimide) is used to attach a payload molecule to cysteine residues on an antibody. The stability of the resulting linkage is a critical chemical consideration, as premature cleavage can be undesirable. This has led to the development of new classes of thiol-reactive reagents designed to form more robust covalent bonds compared to traditional maleimide adducts. jove.com Similarly, thiol-ene chemistry provides a biocompatible method to conjugate thiol-containing molecules, such as aptamers or enzymes, to the surface of nanoparticles, creating functional nanomaterials for research purposes. nih.gov

Self Assembled Monolayers Sams Formed by Hexadecane 2 Thiol

Fundamental Principles and Kinetics of SAM Formation

The spontaneous formation of ordered, crystalline-like monolayers of hexadecanethiol (HDT) on a substrate is a well-documented process governed by a combination of thermodynamic and kinetic factors. sigmaaldrich.com This self-assembly results in a stable, densely packed film with a defined orientation. biomaterials.orgrsc.org

The primary thermodynamic driving force behind the formation of hexadecanethiol SAMs on noble metal surfaces like gold is the strong, semi-covalent bond formed between the sulfur headgroup and the gold substrate. sigmaaldrich.comrsc.org This sulfur-gold interaction is energetically favorable, with a bond strength estimated to be around 45 kcal/mol. sigmaaldrich.com A second crucial driving force is the collective van der Waals interactions between the long alkyl chains of the HDT molecules. sigmaaldrich.compsu.edu These hydrophobic interactions stabilize the assembly, promoting a close-packed, ordered structure. sigmaaldrich.com

Kinetically, the formation of the monolayer is not instantaneous but proceeds through distinct stages. Initial formation is very rapid, achieving significant surface coverage within seconds to minutes. sigmaaldrich.com However, this initial layer is typically disordered and contains conformational defects (gauche defects) within the alkyl chains. sigmaaldrich.com Over a longer period, typically hours, the monolayer undergoes a slow reorganization and annealing process, where molecules rearrange to maximize intermolecular forces, reduce defects, and form a more crystalline, thermodynamically stable film. sigmaaldrich.comuh.edu

The mechanism of SAM formation is widely described as a two-step or two-regime process. uh.eduproquest.com This model has been observed on various substrates, including gold and gallium arsenide (GaAs). uh.eduaip.org

Initial Adsorption: The first step is a rapid physisorption process where thiol molecules quickly adsorb onto the substrate surface from solution. acs.org This initial phase is characterized by a low-density arrangement, sometimes described as a "lying-down" phase, where the alkyl chains have significant conformational disorder. rsc.orgproquest.com On Au(111), this can involve the condensation of low-density crystalline islands. proquest.com

Reorganization and Ordering: The second, much slower step involves the chemisorption and structural reorganization of the adsorbed molecules into a densely packed, ordered monolayer. uh.eduaip.org During this phase, molecules transition to a "standing-up" configuration, and the alkyl chains extend to an all-trans conformation to maximize van der Waals forces. rsc.orgproquest.com This ordering process is rate-limited and can continue for many hours as the film's crystallinity improves. uh.eduaip.org

On nanoparticle surfaces, the growth kinetics can be influenced by two distinct modes: the direct adsorption of thiol molecules from the solution and the migration of already adsorbed thiols across the nanoparticle surface. researchgate.net

The quality, structure, and formation rate of HDT SAMs are highly sensitive to the conditions under which they are prepared.

Concentration: The concentration of the thiol solution affects the rate of monolayer formation. Higher concentrations lead to a more rapid initial adsorption phase. acs.org However, studies have shown that the final crystallinity and structure of the SAM can converge to the same state regardless of the initial concentration, within a typical millimolar range.

Purity and Contaminants: The purity of the alkanethiol and the cleanliness of the substrate are paramount for forming a high-quality SAM. sigmaaldrich.comuh.edu Contaminants in the solution can co-adsorb onto the surface, competing for binding sites and introducing defects into the monolayer structure, which can impede the formation of a well-ordered film. sigmaaldrich.comuh.edu

Structural Characteristics and Ordering of Hexadecane-2-thiol SAMs

On a gold Au(111) surface, hexadecanethiol molecules typically form a commensurate (√3 × √3)R30° superlattice structure relative to the underlying gold atoms. sigmaaldrich.com This arrangement corresponds to a molecule-to-molecule spacing of approximately 5.0 Å. While this is the most commonly cited structure, other phases can exist depending on preparation conditions.

The concept of packing density is crucial for understanding SAM properties. For linear n-alkanethiols like HDT, this ordered arrangement is dense. However, molecules with branched structures or those that bind to the surface via multiple anchor points exhibit significantly lower packing densities and less conformational order. scispace.comresearchgate.net This is due to the steric hindrance preventing the alkyl chains from packing closely together.

Table 1: Packing Characteristics of Alkanethiol SAMs on Au(111)
ParameterTypical Value for Hexadecane-1-thiolReference
Surface Structure(√3 × √3)R30° sigmaaldrich.com
Area per Molecule21.6 Ų uh.edu
Molecule-Molecule Spacing~5.0 Å uh.edu

To achieve maximum van der Waals interaction energy between adjacent alkyl chains within the constraints of the fixed sulfur-gold binding sites, the hydrocarbon backbones of the HDT molecules tilt with respect to the surface normal. sigmaaldrich.com For a standard HDT monolayer on gold, this tilt angle is consistently found to be approximately 30° to 33°. sigmaaldrich.comaip.org

The orientation of the molecules within a well-ordered SAM is characterized by an all-trans conformation of the alkyl chain, which minimizes the conformational energy of the molecule and allows for dense packing. uh.edu This contrasts with the disordered, gauche-rich state of the molecules during the initial phases of adsorption. sigmaaldrich.com

Table 2: Molecular Orientation of Hexadecane-1-thiol in a Full Monolayer on Gold
ParameterTypical ValueReference
Alkyl Chain Tilt Angle (from surface normal)~30-33° sigmaaldrich.comaip.org
Chain ConformationAll-trans uh.edu

Assessment of Surface Homogeneity and Morphology of Adsorbed Layers

The formation of Self-Assembled Monolayers (SAMs) by n-hexadecanethiol on various substrates results in surfaces that, while highly ordered, are not perfectly homogenous. The morphology of these adsorbed layers is characterized by a variety of domains and defects. High-resolution imaging techniques, such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), are crucial for assessing this surface topography.

The solvent used during the assembly process also plays a significant role in the final morphology and homogeneity of the film. SAMs prepared in aqueous micellar solutions of hexaethylene glycol monododecyl ether (C12E6) have been shown to undergo a more thorough structural transformation, which likely minimizes collapsed chains and other defects within the film compared to those prepared in ethanol (B145695) or isooctane. researchgate.net This suggests that solvent–adsorbate and solvent–film interactions are critical in defining the final structure and reducing surface heterogeneity. researchgate.net

Investigation of Structural Evolution and Rearrangement during Assembly

The formation of an n-hexadecanethiol SAM is not an instantaneous event but a dynamic process involving structural evolution and molecular rearrangement over time. The assembly can be broadly described by a two-step mechanism.

The initial phase is characterized by the rapid adsorption of thiol molecules onto the substrate surface. aip.org This is followed by a much slower, secondary process where the adsorbed molecules rearrange and organize into a more densely packed and ordered structure. aip.orgacs.org This ordering phase can continue for hours or even days. acs.org

During this slow rearrangement, several structural parameters evolve. Fourier Transform Infrared External Reflection Spectroscopy (FTIR-ERS) studies on gold substrates have shown an ongoing increase in the crystallinity of the SAM over time. acs.org Concurrently, the average tilt angle of the alkane chains with respect to the surface normal often decreases as the molecules adopt a more upright orientation to maximize van der Waals interactions between adjacent chains. acs.org The rate of this structural evolution is dependent on the concentration of the thiol solution, with more concentrated solutions leading to a more rapid increase in SAM crystallinity. acs.org However, the final crystalline state appears to be independent of the initial solution concentration within a certain range. acs.org

This two-phased evolution has also been observed on other substrates, such as GaAs, where a rapid thiol-surface interaction is followed by a longer molecular ordering phase, confirming that this is a general feature of alkanethiol SAM formation. aip.org

Substrate Interactions and Specificity in SAM Formation

Self-Assembly on Gold Surfaces (e.g., Au(111), Polycrystalline Gold)

Gold, particularly the Au(111) single-crystal surface, is the most extensively studied substrate for alkanethiol SAMs due to its relative inertness and the strong, covalent-like bond it forms with sulfur. When alkanethiols adsorb on gold, the thiol proton is lost, and the molecule binds to the surface as a thiolate. nih.gov

On Au(111), n-hexadecanethiol molecules arrange into a dense, ordered structure. The long alkyl chains are typically tilted from the surface normal to optimize packing. For n-hexadecanethiol on gold substrates, this tilt angle is consistently found to be around 20-22°. acs.org The molecules often form a commensurate (√3 × √3)R30° overlayer structure relative to the underlying gold lattice, although other phases can exist. northwestern.edu The process involves an initial physisorption step, followed by chemisorption where the molecules adopt a standing-up configuration. acs.org

The thermal stability of these SAMs has been investigated, showing that desorption occurs at elevated temperatures. For shorter-chain thiols like hexanethiol on Au(111), desorption begins to occur from room temperature up to 380 K. core.ac.uk The binding is strong enough to allow for the creation of stable, well-defined organic surfaces.

ParameterValueSubstrateReference
Average Cant Angle20 ± 2°Au on Cr-primed glass acs.org
Average Twist Angle49 ± 3°Au on Cr-primed glass acs.org
Average Cant Angle22 ± 2°Au on HF-etched Si<111> acs.org
Average Twist Angle51 ± 1°Au on HF-etched Si<111> acs.org

Self-Assembly on Silver Surfaces and Other Metallic Substrates

Silver is another common substrate for forming alkanethiol SAMs. These monolayers are effective at protecting silver artifacts from tarnishing by limiting the diffusion of oxygen and sulfides to the surface. researchgate.net Research indicates that a hexadecanethiol film on silver can have a dual structure, consisting of an inner, self-assembled monolayer and a thicker outer layer. researchgate.net This protective film can achieve a protection efficiency of 90% in terms of reflectance, with no visible alteration after corrosion tests. researchgate.net

Comparisons between SAMs on silver and gold reveal both similarities and differences. The wettability of SAMs on silver by water and hexadecane (B31444) is similar to that of analogous SAMs on gold. dtic.mil However, the molecular orientation can differ. On silver, the alkyl chains tend to have a smaller tilt angle compared to those on gold, adopting a more upright orientation. harvard.edu The rates of exchange between thiols in solution and thiolates on the surface are similar for both metals. dtic.mil

Beyond gold and silver, alkanethiols can form SAMs on other metallic substrates such as copper and palladium, and even on semiconductor surfaces like Gallium Arsenide (GaAs). aip.orgnorthwestern.edu The formation dynamics on GaAs also show a two-phase process of rapid adsorption followed by slow molecular ordering. aip.org

Functionalization and Stabilization of Nanoparticle Surfaces via Thiol Adsorption

Thiol adsorption is a primary method for functionalizing and stabilizing metallic nanoparticles, particularly those made of gold and silver. actascientific.com The strong metal-sulfur bond allows alkanethiols like n-hexadecanethiol to act as effective capping agents. actascientific.com These molecules form a dense monolayer on the nanoparticle surface, which serves two main purposes: it prevents the nanoparticles from aggregating and precipitating out of solution, and it provides a versatile chemical handle for further functionalization. actascientific.commdpi.com

The long alkyl chain of n-hexadecanethiol imparts hydrophobicity and allows the nanoparticles to be dispersed in nonpolar organic solvents. nih.gov The synthesis of thiol-capped nanoparticles is often achieved through methods like the Brust-Schiffrin synthesis, where a gold salt is reduced in the presence of the thiol. nih.gov

By using a mixture of thiols with different end groups, the surface properties of the nanoparticles can be precisely controlled. For example, co-adsorbing n-hexadecanethiol with a thiol containing a hydrophilic group can modulate the nanoparticle's solubility. This ligand exchange process is a common strategy for tailoring nanoparticles for specific applications, including biological sensing and drug delivery. nih.gov

Electrochemical Investigations of this compound SAMs

Mechanisms of Electrochemical Removal and Re-deposition of Thiol Monolayers

Effects of Electrolyte pH and Surface Topography on Electrochemical Behavior

There is no information available regarding the effects of electrolyte pH and surface topography on the electrochemical behavior of this compound SAMs. These factors are known to influence the stability and electrochemical response of n-alkanethiol SAMs, but the specific response of a monolayer composed of a secondary thiol like this compound remains unstudied.

Interfacial Chemistry and Surface Engineering Utilizing Hexadecane 2 Thiol

Advanced Surface Functionalization Methodologies

The formation of high-quality hexadecanethiol SAMs relies on well-defined protocols that can be broadly categorized into solution-based and vapor-phase methods. The choice of method depends on the desired film quality, substrate, and specific application.

The most common method for preparing hexadecanethiol SAMs is through spontaneous adsorption from a dilute solution. This technique involves immersing a clean substrate, typically gold, silver, or palladium, into a solution containing the thiol.

The process begins with rigorous cleaning of the substrate to ensure a pristine surface for assembly. For gold substrates, this often involves treatment with piranha solution, followed by rinsing with deionized water and a high-purity solvent like ethanol (B145695). The substrate is then submerged in a dilute solution of hexadecanethiol, typically with a concentration ranging from the micromolar to millimolar level (e.g., 1 mM). Ethanol is a widely used solvent due to its ability to dissolve the thiol and its compatibility with the substrate surface, though other solvents like isopropanol, chloroform, and tetrahydrofuran (B95107) can also be employed.

The self-assembly process is kinetically biphasic, involving an initial rapid adsorption of thiol molecules to the surface, followed by a slower reorganization and crystallization phase where the alkyl chains pack into a dense, ordered structure. To achieve a well-ordered, crystalline-like monolayer, immersion times typically range from 12 to 48 hours at room temperature. Longer assembly times generally result in better monolayer packing and fewer defects. After immersion, the substrate is removed, thoroughly rinsed with fresh solvent to remove any non-chemisorbed (physisorbed) molecules, and dried with a stream of inert gas like nitrogen.

Table 1: Typical Experimental Parameters for Solution-Based Deposition of Hexadecanethiol SAMs

Parameter Typical Value/Condition Substrate(s) Source(s)
Thiol Concentration 1.0 - 10 mM Palladium, Gold
0.15 M Silver
1.0 mM Gold
Solvent Ethanol, 2-Propanol Palladium
Isopropanol Silver
Chloroform Gold
Immersion Time 12 - 48 hours Palladium
1 hour Silver
~24 hours Gold
Temperature Room Temperature (~25 °C) Palladium, Gold

Vapor-phase deposition offers an alternative to solution-based methods and is particularly advantageous for applications requiring highly uniform films or when avoiding solvents is necessary. In this process, the substrate is placed in a vacuum chamber, and the hexadecanethiol is introduced in a gaseous state. The molecules then adsorb onto the substrate surface from the vapor phase.

Research has shown that vapor-phase deposition can produce alkanethiol islands with markedly higher surface coverages and more uniform heights compared to solution-phase methods, which can sometimes result in features of varying heights. This uniformity is critical for advanced applications such as the "molecular-ruler" process, a hybrid nanolithography technique used to create nanometer-scale gaps between metal features. In this process, the uniform thickness of the vapor-deposited SAM defines the precise width of the resulting nanogap.

The growth process during vapor deposition can proceed through distinct phases. For hexadecanethiol on a Au(111) surface, molecules may initially form a "striped phase" where they lie parallel to the surface before transitioning to a densely packed "standing-up" phase. The conditions of the vapor deposition, such as temperature and pressure, can be controlled to influence the final structure and quality of the monolayer.

Engineering of Interfacial Properties through Thiol Modification

The formation of a hexadecanethiol SAM fundamentally alters the properties of the substrate surface. The dense packing of the long alkyl chains and the uniform presentation of their terminal methyl (CH₃) groups create a new interface with well-defined characteristics.

Wettability, the ability of a liquid to maintain contact with a solid surface, is dictated by the surface free energy of the solid. By forming a SAM, the high surface energy of a bare metal substrate is replaced by the low surface energy of the monolayer. Hexadecanethiol SAMs, terminated by nonpolar methyl groups, create a surface that is highly hydrophobic (water-repelling) but also oleophilic (oil-attracting).

This behavior is quantified by measuring the contact angle of liquid droplets on the surface. A high contact angle (>90°) indicates low wettability, while a low contact angle indicates high wettability. For hexadecanethiol SAMs on gold, advancing contact angles for water are typically high, around 112-115°, demonstrating the hydrophobic nature of the surface. In contrast, the advancing contact angle for hexadecane (B31444), a nonpolar liquid, is very low, often reported as less than 10° and sometimes as low as 0°, indicating that it completely wets the chemically similar methyl-terminated surface. The surface energy of a methyl-terminated surface is estimated to be around 19-21 mJ/m².

The wettability can be systematically tuned by introducing different functional groups. For instance, partially fluorinated hexadecanethiols have been used to create surfaces that are not only hydrophobic but also oleophobic. The advancing contact angle of hexadecane on a standard methyl-terminated hexadecanethiol SAM on gold is around 51°, while on a SAM from a partially fluorinated thiol, this can increase to over 80°.

Table 2: Advancing Contact Angles (θa) of Probe Liquids on Hexadecanethiol-Modified Surfaces

SAM System Substrate Probe Liquid Advancing Contact Angle (θa) Source(s)
Hexadecanethiol Palladium Hexadecane ~45°
Hexadecanethiol Gold Water ~112°
Hexadecanethiol (C16) Gold Hexadecane 51°
Partially Fluorinated C16 Thiol Gold Hexadecane 74 - 83°
Thienyl-terminated C12 Thiol Gold Hexadecane 41°
Thienyl-terminated C12 Thiol Gold Water 75°
Methyl-terminated C11 Thiol Gold Water 103°

A primary application of hexadecanethiol SAMs is the creation of robust hydrophobic coatings. The hydrophobicity arises from the combination of the low surface energy of the exposed methyl groups and the highly ordered, densely packed structure of the alkyl chains, which minimizes water's ability to penetrate the film.

The quality of the hydrophobic surface is directly related to the structural integrity of the SAM. Well-formed monolayers with minimal defects exhibit the highest water contact angles. The length of the alkyl chain is also a factor; chains with at least 10 carbons are needed to form a well-ordered monolayer where the van der Waals interactions between chains are strong enough to drive dense packing. Hexadecanethiol, with its 16-carbon chain, readily forms these high-quality, hydrophobic surfaces.

While inherently hydrophobic, these surfaces are not typically superhydrophobic (water contact angle >150°). Achieving superhydrophobicity usually requires not only low surface energy but also a specific hierarchical micro- and nano-scale roughness on the surface, which causes air to be trapped beneath the water droplet (the Cassie-Baxter state). However, the uniform, low-energy surface provided by a hexadecanethiol SAM is a critical component in many strategies for fabricating superhydrophobic and self-cleaning surfaces.

The functional properties of a hexadecanethiol SAM are a direct consequence of the collective orientation of the constituent molecules. On a Au(111) surface, the strong sulfur-gold bond serves as an anchor, while intermolecular van der Waals forces cause the alkyl chains to tilt to maximize packing density.

Extensive studies have

Exploration of Hexadecane-2-thiol Interactions at Different Chemical Interfaces

The interfacial behavior of long-chain alkanethiols is a cornerstone of surface science and engineering. These molecules, characterized by a polar head group (thiol) and a nonpolar hydrocarbon tail, spontaneously organize at the boundaries between different phases. This self-assembly is driven by a combination of specific chemical interactions, such as the strong affinity of sulfur for certain metal surfaces, and non-specific interactions, like the van der Waals forces between the alkyl chains. uh.edu The resulting organic thin films, often just a single molecule thick, can dramatically alter the properties of the underlying surface. harvard.edu

Molecular Organization and Dynamics at Oil/Water Interfaces

The interface between oil and water is a dynamic environment of significant interest in fields ranging from emulsion science to environmental remediation. numberanalytics.comcas.cn When an amphiphilic molecule like hexadecanethiol is introduced to such a system, it arranges itself to minimize free energy. The hydrophobic hexadecane tail preferentially partitions into the oil phase, while the more polar thiol head group orients towards the aqueous phase.

While specific studies detailing the molecular dynamics of hexadecanethiol at a hexadecane/water interface are limited, the general behavior can be inferred from studies of similar long-chain surfactants. researchgate.netnih.gov Techniques such as sum-frequency generation (SFG) spectroscopy and molecular dynamics (MD) simulations are used to probe these interfaces. aps.orgresearchgate.net For long-chain molecules, strong chain-chain interactions play a crucial role in the orientational order at the interface. researchgate.net At low surface concentrations, the alkyl chains are expected to be conformationally disordered, lying relatively flat along the interface. As the concentration increases, van der Waals interactions between the chains would compel them to adopt a more ordered, upright conformation, leading to a denser interfacial film. researchgate.net

The presence of ions and other surfactants in the aqueous or oil phase can significantly influence the organization of the thiol molecules. nih.govresearchgate.net For instance, the adsorption of ions can alter the interfacial potential, affecting the packing and stability of the monolayer. researchgate.net Studies on similar systems have shown that the adsorption process can involve initial steps dominated by the hydrophobic part of the surfactant, followed by contributions from the head group and counter-ions. cas.cn

Surface Adsorption Phenomena at Air-Water or Solid-Liquid Interfaces

The adsorption of hexadecanethiol is most extensively studied at solid-liquid and, to a lesser extent, air-water interfaces, where it forms highly organized self-assembled monolayers (SAMs). uh.eduresearchgate.net

At the air-water interface , hexadecanethiol behaves as an insoluble surfactant. When spread on a water subphase, the molecules orient with their thiol head groups in the water and their hydrophobic tails directed towards the air. The chemical properties at the air-water interface, such as acidity and redox potentials, can differ significantly from the bulk aqueous phase. chemistryviews.org The packing density and orientation of the molecules can be controlled by compressing the film with a movable barrier in a Langmuir trough.

The most profound and well-documented adsorption phenomena occur at solid-liquid interfaces , particularly on noble metal surfaces like gold and silver. researchgate.netresearchgate.net When a gold substrate is immersed in a dilute ethanolic solution of hexadecanethiol, the thiol molecules spontaneously adsorb and form a dense, quasi-crystalline monolayer. uh.eduaip.org This process is driven by the strong, specific covalent bond formed between the sulfur atom and the gold surface. acs.org

The formation of these SAMs is often characterized by a two-step kinetic process. researchgate.net An initial, rapid adsorption step leads to a substantial surface coverage (50-80%) within minutes. This is followed by a much slower rearrangement and organization phase, which can take several hours, where the alkyl chains align and pack into a thermodynamically favorable, all-trans conformation to maximize van der Waals interactions. uh.eduresearchgate.net

The quality and properties of the resulting monolayer can be characterized by various surface-sensitive techniques. The data below summarizes key findings from research on hexadecanethiol SAMs on gold.

Table 1: Adsorption Kinetics of Hexadecanethiol on Gold This table presents a simplified model of the two-step adsorption process observed for hexadecanethiol on gold surfaces, as described by surface plasmon resonance (SPR) studies. The rate constants (k) and resulting surface coverage are indicative of the distinct phases of monolayer formation.

Adsorption StepDescriptionRelative RateTypical Surface Coverage Achieved
Step 1: Fast AdsorptionInitial rapid chemisorption of thiol molecules onto the gold surface.Fast (k₁)~80%
Step 2: Slow RearrangementSlow organization and densification of the alkyl chains into an ordered lattice.~100-fold slower than k₁>95%

Table 2: Interfacial Properties of Hexadecanethiol SAMs on Gold This table shows how the formation of a hexadecanethiol self-assembled monolayer (SAM) on a gold surface alters its interfacial properties when in contact with different liquids (a solid-liquid interface). The change in contact angle indicates a modification of surface wettability, while the enhancement in thermal conductance demonstrates improved energy transport across the interface.

PropertyInterface SystemObservationSignificance
Wettability (Contact Angle)Ethanol on Au surfaceThe contact angle of an ethanol droplet on the SAM-modified surface provides a measure of the surface energy and molecular packing. semanticscholar.orgIndicates the creation of a uniform, low-energy surface.
Thermal TransportAu-Ethanol InterfaceThe thermal conductance across the interface is enhanced by approximately a factor of 2 with the SAM. aip.orgDemonstrates that the molecular layer improves the vibrational coupling between the solid and the liquid. aip.orgsemanticscholar.org
Electrochemical StabilityAu(111) in aqueous solutionThe monolayer can be electrochemically removed and redeposited from the gold surface, a behavior influenced by the low solubility of the thiol. acs.orgHighlights the role of solvent-molecule interactions in the stability and reformation of the SAM. acs.org

Reaction Mechanisms Involving Hexadecane 2 Thiol and General Thiol Chemistry

Thiol-Ene Reactions

The thiol-ene reaction involves the addition of a thiol, such as hexadecane-2-thiol, across a carbon-carbon double bond (an ene) to form a thioether. alfa-chemistry.com This versatile reaction can be initiated through different mechanisms, primarily radical-mediated pathways.

The free-radical addition of thiols to alkenes is a well-established and efficient process that typically proceeds via a three-step chain mechanism: initiation, propagation, and termination. alfa-chemistry.com

Initiation: The reaction is initiated by the formation of a thiyl radical (RS•) from the thiol. This can be achieved using thermal initiators (like AIBN) or through photolysis. vander-lingen.nl The initiator abstracts the hydrogen atom from the thiol group of this compound.

Propagation: The propagation phase consists of two key steps. First, the thiyl radical adds to the alkene (ene) in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate. wikipedia.orgresearchgate.net Subsequently, this carbon-centered radical abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and forming the thioether product. wikipedia.org This chain transfer step allows the reaction to continue.

Termination: The reaction ceases when two radicals combine. This can occur through the coupling of two thiyl radicals to form a disulfide, two carbon-centered radicals, or a thiyl and a carbon-centered radical. mdpi.com

The radical-mediated thiol-ene reaction is characterized by its rapid nature and insensitivity to oxygen and moisture, making it a "click" chemistry reaction. alfa-chemistry.com

Photochemical initiation is a highly efficient method for thiol-ene reactions, allowing for spatial and temporal control over the polymerization process. acs.org UV light, often in the presence of a photoinitiator, generates the initial radical species that start the chain reaction. nih.gov

This method is extensively used in the formation of crosslinked polymer networks. When multifunctional thiols and enes are used, the stepwise addition mechanism leads to the formation of a three-dimensional network. nih.gov The resulting polymers often exhibit uniform network structures, low shrinkage, and good mechanical properties. itu.edu.tr The reaction's efficiency under photochemical conditions makes it suitable for applications in coatings, adhesives, and biomaterials. wikipedia.org

The table below summarizes key kinetic parameters for the radical-initiated thiol-ene reaction between methyl mercaptan and various alkenes, providing a comparative view of alkene reactivity. nih.gov

AlkenePropagation Rate Constant (k_P) [M⁻¹s⁻¹]Chain-Transfer Rate Constant (k_CT) [M⁻¹s⁻¹]
Propene1.2 x 10⁶2.5 x 10⁵
Methyl vinyl ether8.9 x 10⁷1.1 x 10⁶
Norbornene2.1 x 10⁸2.3 x 10⁶
Methyl acrylate1.5 x 10⁵1.8 x 10³
Styrene3.7 x 10⁵1.5 x 10²

This data is illustrative of general thiol-ene kinetics and not specific to this compound.

Thiol-Michael Addition Reactions

The Thiol-Michael addition is a conjugate addition of a thiol to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. datapdf.com Unlike the radical-mediated thiol-ene reaction, this process is typically catalyzed by bases or nucleophiles. wikipedia.org

Base-Catalyzed Mechanism: In the presence of a base, the thiol is deprotonated to form a thiolate anion. researchgate.net This highly nucleophilic thiolate then attacks the β-carbon of the activated alkene, forming a resonance-stabilized enolate intermediate. datapdf.com Protonation of this intermediate, typically by another thiol molecule or a protic solvent, yields the final thioether product and regenerates the catalyst. researchgate.net The reaction rate is often dependent on the pKa of the thiol and the strength of the base. datapdf.com

Nucleophile-Catalyzed Mechanism: Strong nucleophiles, such as phosphines or tertiary amines, can also catalyze the Thiol-Michael addition. usm.edu In this pathway, the nucleophile first adds to the Michael acceptor to form a zwitterionic enolate intermediate. datapdf.com This intermediate is a strong base that then deprotonates the thiol to generate the reactive thiolate anion, which proceeds to add to another molecule of the Michael acceptor. usm.edu This mechanism can be more efficient than base catalysis, especially for less acidic thiols. usm.edu

The following table compares the catalytic efficiency of different bases and nucleophiles in the Thiol-Michael addition of hexanethiol to hexyl acrylate. datapdf.com

CatalystCatalyst TypepKaApparent Rate Constant (k_app) [M⁻¹s⁻¹]
Triethylamine (TEA)Base10.82.8 x 10⁻⁶
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)Base13.55.5 x 10⁻³
Dimethylphenylphosphine (DMPP)Nucleophile6.4Significantly faster than TEA

This data illustrates general trends in Thiol-Michael catalysis and is not specific to this compound.

The Thiol-Michael addition reaction is a powerful tool for step-growth polymerization, leading to the formation of linear or cross-linked polymers. rsc.org By using multifunctional thiols and Michael acceptors, polymers with well-defined architectures can be synthesized. researchgate.net

This polymerization method offers several advantages, including mild reaction conditions, high yields, and tolerance to a wide range of functional groups. nsf.gov The step-growth nature of the polymerization allows for the synthesis of polymers with uniform structures and predictable molecular weights. researchgate.net These characteristics make Thiol-Michael polymerization suitable for creating materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. researchgate.net The resulting poly(β-thioester)s are often biodegradable, adding to their appeal in these fields. rsc.org

Other Relevant Thiol-Based Reaction Systems

Beyond simple nucleophilic substitutions, the reactivity of thiols like this compound extends to a variety of sophisticated reaction systems. These include ring-opening reactions, dynamic covalent chemistry, and cooperative catalytic processes that leverage the unique properties of the sulfur atom.

Nucleophilic Thiol-Epoxy Ring-Opening Reactions

The reaction between a thiol, or more specifically its conjugate base, the thiolate, and an epoxide is a classic example of a nucleophilic ring-opening reaction. Epoxides, which are three-membered cyclic ethers, are characterized by significant ring strain, making them susceptible to nucleophilic attack despite having a poor leaving group (an alkoxide) chemistrysteps.com. The reaction with a strong nucleophile like a thiolate proceeds via an SN2 mechanism chemistrysteps.comlibretexts.orgyoutube.comlibretexts.org.

In this mechanism, the thiolate anion, formed by deprotonating this compound, acts as the nucleophile. It attacks one of the electrophilic carbon atoms of the epoxide ring. This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack youtube.comlibretexts.org. Concurrently, the carbon-oxygen bond of the epoxide breaks, relieving the ring strain and forming an alkoxide intermediate. A subsequent protonation step, typically during an aqueous work-up, yields the final β-hydroxy thioether product chemistrysteps.com.

A key aspect of this reaction is its regioselectivity when an unsymmetrical epoxide is used. Under basic or neutral conditions with a strong nucleophile, the attack preferentially occurs at the less sterically hindered carbon atom, consistent with the SN2 pathway chemistrysteps.comlibretexts.orglibretexts.orgkhanacademy.org.

Key Features of Thiol-Epoxy Ring-Opening:

Mechanism: SN2 chemistrysteps.comyoutube.comlibretexts.org.

Driving Force: Relief of high ring strain in the epoxide chemistrysteps.comyoutube.com.

Nucleophile: Thiolate anion (e.g., Hexadecane-2-thiolate).

Regioselectivity: Attack occurs at the less substituted carbon of the epoxide chemistrysteps.comlibretexts.orgkhanacademy.org.

Stereochemistry: Results in an anti-addition product, with the nucleophile and the resulting hydroxyl group in a trans configuration chemistrysteps.comkhanacademy.org.

Dynamic Covalent Thiol-Thioester Exchange Reactions

Dynamic covalent chemistry (DCC) utilizes reversible reactions to create molecular systems that can adapt their constitution in response to external stimuli researchgate.netthieme-connect.com. The thiol-thioester exchange is a prominent reaction in this field, proceeding efficiently in both aqueous and organic media rsc.orgrsc.orgresearchgate.net. This exchange involves the reaction of a thiol (or thiolate) with a thioester, resulting in the formation of a new thioester and the release of another thiol researchgate.net.

The reaction is typically catalyzed by a base or a nucleophile. Basic catalysts increase the concentration of the highly nucleophilic thiolate anion, which is the active species in the exchange rsc.org. The rate of exchange is influenced by several factors, including the pKa of the thiols and the catalyst, the nature of the thioester, and the polarity of the solvent rsc.orgrsc.org. Thermodynamically, the acyl group of the thioester tends to reside on the thiol with the higher pKa rsc.org. This reversible nature allows for the creation of dynamic materials, such as self-healing polymers and responsive hydrogels researchgate.net.

Factors Influencing Thiol-Thioester Exchange Rate
FactorEffect on Reaction RateRationale
Catalyst pKaHigher pKa bases generally increase the rate.A stronger base generates a higher concentration of the reactive thiolate anion rsc.org.
Catalyst TypeNucleophilic catalysts (e.g., DABCO, quinuclidine) can be highly effective rsc.orgrsc.org.Nucleophilic catalysts operate through a different mechanism that can be very efficient in organic media rsc.orgrsc.org.
Solvent PolarityMore polar solvents/matrices enhance the exchange rate.The reaction proceeds through polar intermediates that are stabilized by polar environments rsc.org.
Thiol pKaThe equilibrium favors the thioester formed from the thiol with the higher pKa.The thermodynamically more stable product is favored rsc.org.
TemperatureIncreased temperature generally accelerates the reaction.Provides the necessary activation energy for the exchange to occur.

Principles of Metal-Ligand Cooperation with Transient Thiolate Ligands

Metal-ligand cooperation (MLC) is a reactivity mode in organometallic chemistry where both the metal center and the ligand are actively involved in bond activation processes nih.govacs.orgelsevierpure.com. A recent development in this area is the use of transient cooperative ligands (TCLs), which can reversibly coordinate to a metal center nih.govacs.orgnih.govacs.org. Thiols have proven to be effective TCLs in conjunction with transition metal catalysts, such as ruthenium-pincer complexes nih.govacs.orgnih.govacs.org.

In these systems, a thiol like this compound can be added to the reaction in situ. It coordinates to the metal center, and the resulting metal-thiolate bond can participate in MLC to activate substrates without the need for an external base nih.govacs.orgnih.govacs.org. The "transient" nature of this interaction is crucial; the thiol is coordinatively labile and can dissociate from the metal center nih.govnih.govacs.org.

This reversible coordination creates a dynamic catalytic system with at least two coexisting catalyst populations: one with the thiolate ligand and one without nih.govnih.govacs.org. This duality can lead to several outcomes:

Enhancement: The thiol-containing complex may exhibit higher catalytic activity for a specific reaction.

Divergent Reactivity: The two different catalyst species may promote different reaction pathways within the same mixture, allowing for complex transformations nih.govnih.govacs.org.

The tunability of this system is a significant advantage, as the catalytic behavior can be easily modified by simply varying the structure of the added thiol nih.govnih.govacs.org.

Fundamental Thiyl Radical Chemistry and Oxidation Pathways

The sulfur-hydrogen bond in thiols is relatively weak, making them excellent precursors for sulfur-centered radicals known as thiyl radicals. These radicals are key intermediates in various chemical transformations and are also central to the oxidation pathways of thiols.

Generation and Reactivity of Thiyl Radicals in Chemical Systems

A thiyl radical (RS•) is a neutral, highly reactive species with an unpaired electron on the sulfur atom fiveable.mewikipedia.org. For this compound, the corresponding radical would be CH3(CH2)13CH(S•)CH3. The formation of thiyl radicals is readily achieved due to the relatively low bond dissociation energy (BDE) of the S-H bond (approx. 365 kJ/mol) dundee.ac.uk.

Methods of Generation:

Homolytic Cleavage: The S-H bond can be cleaved using heat or light (photolysis) fiveable.medundee.ac.ukprinceton.edu.

Hydrogen Abstraction: A radical initiator, such as azobisisobutyronitrile (AIBN), can generate carbon-centered radicals that subsequently abstract the hydrogen atom from the thiol wikipedia.orgprinceton.edu.

One-Electron Oxidation: Chemical oxidants can remove an electron from the corresponding thiolate, or directly from the thiol, to produce a thiyl radical princeton.edutaylorandfrancis.com.

Once generated, thiyl radicals participate in several characteristic reactions. A primary reaction pathway is their addition across unsaturated carbon-carbon bonds (alkenes and alkynes), which is the basis of the thiol-ene and thiol-yne reactions fiveable.mewikipedia.orgdundee.ac.uk. These reactions are radical chain processes that are widely used in polymer chemistry and organic synthesis wikipedia.orgdundee.ac.uk. Another common fate for thiyl radicals is recombination, where two radicals combine to form a disulfide (RS-SR) wikipedia.org.

Comparison of Average Bond Dissociation Energies (BDE)
BondTypical BDE (kJ/mol)Implication
R-SH~365Relatively weak; facilitates easy formation of thiyl radicals dundee.ac.uk.
sp3 C-H~410-420Stronger than S-H, allowing for selective H-abstraction from thiols.
O-H (in Alcohols)~430-440Significantly stronger than S-H, making thiols better H-atom donors.
S-S (in Disulfides)~250-270Weaker than the S-H bond; disulfides can also be radical precursors.

Analysis of Thiol Oxidation Products (e.g., Sulfenic, Sulfinic, Sulfonic Acids) in Non-Biological Contexts

In the presence of oxidants, thiols undergo a series of oxidation reactions at the sulfur atom, leading to progressively higher oxidation states. This process is distinct from the formation of disulfides. The primary oxidation pathway proceeds through three main species: sulfenic acids, sulfinic acids, and sulfonic acids researchgate.netacs.orgresearchgate.net.

Thiol (RSH) to Sulfenic Acid (RSOH): The initial oxidation step, often involving oxidants like hydrogen peroxide, converts the thiol to a sulfenic acid researchgate.netacs.orgresearchgate.netnih.gov. Sulfenic acids are generally unstable and highly reactive intermediates researchgate.netnih.gov. Their transient nature makes direct detection challenging, often requiring specialized techniques or chemical trapping agents nih.gov.

Sulfenic Acid (RSOH) to Sulfinic Acid (RSO₂H): The sulfenic acid intermediate can be further oxidized to the more stable sulfinic acid researchgate.netacs.orgresearchgate.netnih.govnih.gov. This step represents a higher oxidation state of sulfur.

Sulfinic Acid (RSO₂H) to Sulfonic Acid (RSO₃H): The final stage of this oxidation pathway is the conversion of the sulfinic acid to a sulfonic acid researchgate.netacs.orgresearchgate.netnih.govnih.gov. Sulfonic acids are typically very stable, highly acidic compounds. This final oxidation is generally considered irreversible under non-biological conditions nih.gov.

The analysis of these oxidation products in a chemical context relies on various analytical techniques. Mass spectrometry is a powerful tool for detecting the mass shifts associated with the addition of oxygen atoms (+16 amu for sulfenic acid, +32 for sulfinic, +48 for sulfonic) nih.gov. For stable intermediates or products, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using nuclei like 19F in specially designed molecules, can be used to monitor the reaction kinetics and identify the different oxidized species researchgate.net.

Spectroscopic and Microscopic Characterization of Hexadecane 2 Thiol Systems

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques are indispensable for probing the molecular structure, conformation, and orientation of alkanethiol monolayers.

FTIR-ERS is a powerful non-destructive technique used to determine the conformational order of alkyl chains in SAMs. The frequencies of the methylene (CH₂) symmetric (νs) and asymmetric (νas) stretching modes are particularly sensitive to the packing density and the presence of gauche defects. In highly ordered, all-trans alkyl chains, these peaks are typically found at lower frequencies compared to disordered, liquid-like chains.

For well-ordered n-hexadecanethiol monolayers on gold, the CH₂ asymmetric and symmetric stretching frequencies are consistently reported near 2918 cm⁻¹ and 2850 cm⁻¹, respectively. These values indicate a high degree of conformational order and a crystalline-like packing of the alkyl chains. acs.org

Expected Characteristics for Hexadecane-2-thiol: The presence of a methyl group on the second carbon, adjacent to the sulfur headgroup, would introduce significant steric hindrance. This would prevent the close, crystalline-like packing characteristic of n-hexadecanethiol. Consequently, a monolayer of this compound is expected to be more disordered, containing a higher population of gauche conformations. This would be reflected in the FTIR-ERS spectrum as a shift of the νas(CH₂) and νs(CH₂) peaks to higher wavenumbers, likely approaching values seen in liquid alkanes (approx. 2924 cm⁻¹ and 2854 cm⁻¹, respectively).

Vibrational Mode Typical Wavenumber (n-Hexadecanethiol SAM on Au) Expected Wavenumber (this compound SAM on Au) Interpretation
Methylene Asymmetric Stretch (νas(CH₂))~2918 cm⁻¹> 2920 cm⁻¹Shift indicates increased conformational disorder (gauche defects).
Methylene Symmetric Stretch (νs(CH₂))~2850 cm⁻¹> 2852 cm⁻¹Shift indicates less dense packing and more liquid-like chains.
Methyl Asymmetric Stretch (νas(CH₃))~2964 cm⁻¹~2964 cm⁻¹Less sensitive to packing, but intensity may vary.
Methyl Symmetric Stretch (νs(CH₃))~2878 cm⁻¹~2878 cm⁻¹Less sensitive to packing, but intensity may vary.

This table presents data for n-hexadecanethiol and scientifically reasoned expectations for this compound.

Raman spectroscopy is highly complementary to FTIR, offering excellent sensitivity to C-S and C-C skeletal bonds, which are crucial for understanding monolayer formation and structure. It is particularly useful for in situ monitoring because of its low sensitivity to water, allowing reactions to be followed in real-time. amanote.com The C-S stretching region (600–750 cm⁻¹) can differentiate between trans and gauche conformations around the C-S bond, providing direct evidence of molecular packing at the substrate interface. scispace.com

In studies of n-alkanethiols, the disappearance of the S-H stretching band (around 2570 cm⁻¹) is a clear indicator of chemisorption onto a metal surface like gold. Furthermore, the analysis of low-frequency longitudinal acoustic modes (LAMs), or "accordion" modes, provides information about the all-trans length of the alkyl chains. acs.org

Expected Characteristics for this compound: For monitoring the formation of a this compound monolayer, Raman spectroscopy would track the diminishing intensity of the S-H stretching vibration. Due to the steric hindrance from the adjacent methyl group, the C-S stretching region would likely show a higher prevalence of gauche conformer peaks compared to the predominantly trans signal seen for n-hexadecanethiol. scispace.com This would provide direct evidence of a less ordered binding configuration at the surface.

Raman Band Typical Wavenumber (n-Alkanethiols) Interpretation and Application
S-H Stretch~2570 cm⁻¹Disappears upon covalent bond formation with the substrate (e.g., gold). Used to monitor reaction completion.
C-S Stretch (trans)~700-735 cm⁻¹Indicates a straight, ordered conformation near the sulfur headgroup. scispace.com
C-S Stretch (gauche)~630-665 cm⁻¹Indicates a bent, disordered conformation near the sulfur headgroup. scispace.com
C-H Stretches2800-3000 cm⁻¹Provides information on chain packing and order, complementary to FTIR.

SFG is a surface-specific, second-order nonlinear optical technique that provides vibrational spectra exclusively from interfaces. uh.edu Because the technique requires a lack of inversion symmetry, it does not generate signals from bulk media, making it ideal for studying the orientation of molecules at a surface without interference from the substrate or overlying medium. rsc.org By analyzing the polarization of the incoming and outgoing beams, the average orientation of specific molecular groups, such as the terminal methyl (CH₃) group of an alkanethiol, can be determined.

For n-hexadecanethiol SAMs, SFG spectra are typically dominated by a strong methyl symmetric stretch (r⁺) and a weaker methyl asymmetric stretch (r⁻). The relative intensities of these peaks are used to calculate the tilt angle of the terminal group, providing a precise picture of the monolayer's outermost surface structure. uh.edu

Expected Characteristics for this compound: A monolayer of this compound would present a significantly more disordered interface to the environment. The steric crowding near the substrate would propagate disorder along the chain, leading to a wider distribution of orientations for the terminal methyl groups. This would result in a lower SFG signal intensity and a change in the relative peak intensities, indicating a less defined average orientation and a more "liquid-like" surface compared to the quasi-crystalline surface of an n-hexadecanethiol SAM.

Surface-Sensitive Optical and Electronic Techniques

These techniques provide quantitative data on the macroscopic properties of the monolayer, such as thickness, density, and adsorption behavior, which are governed by the microscopic molecular arrangement.

SPR is a real-time, label-free optical technique that measures changes in the refractive index at the interface of a thin metal film (usually gold) and a dielectric medium. It is exceptionally sensitive to the adsorption of molecules onto the metal surface. By monitoring the change in the SPR angle or resonance wavelength over time, the kinetics of monolayer formation can be determined with high precision.

The self-assembly of long-chain n-alkanethiols like n-hexadecanethiol on gold has been shown to follow a two-step kinetic model. cdnsciencepub.com This involves a very rapid initial adsorption step, achieving approximately 80% surface coverage, followed by a much slower reorganization and ordering step where molecules arrange into a densely packed, ordered monolayer. cdnsciencepub.com

Expected Characteristics for this compound: The adsorption kinetics of this compound would differ significantly. The initial, rapid adsorption phase would likely still occur. However, the second, slow reorganization step would be largely absent or fundamentally altered. The steric hindrance of the methyl group at the 2-position would prevent the molecules from achieving a close-packed, ordered structure. Therefore, the SPR signal would likely plateau quickly after the initial adsorption phase, with minimal change over longer timescales, indicating the formation of a permanently disordered and less dense monolayer.

Kinetic Step n-Hexadecanethiol Expected Behavior for this compound
Step 1: Initial Adsorption Fast; achieves ~80% coverage in minutes. cdnsciencepub.comFast; likely achieves a lower maximum coverage due to larger molecular footprint.
Step 2: Reorganization Slow; occurs over hours as chains order and pack densely. cdnsciencepub.comMinimal to non-existent; steric hindrance prevents significant ordering.

Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface. From this change, the thickness and refractive index of a thin film on the surface can be accurately calculated. It is a standard method for verifying the formation and quality of alkanethiol SAMs.

A well-formed monolayer of n-hexadecanethiol on gold, composed of all-trans chains tilted at approximately 30° from the surface normal, has a widely reported ellipsometric thickness of 19–21 Å. harvard.eduharvard.edu This thickness is consistent with the extended length of the molecule in a tilted orientation.

Expected Characteristics for this compound: Due to the inherent disorder and inability to form a densely packed, upright structure, a monolayer of this compound would be significantly thinner. The increased number of gauche defects and the greater average tilt angle of the alkyl chains, forced by the bulky headgroup region, would lead to a more collapsed structure on the surface. The expected ellipsometric thickness would therefore be substantially lower than that of its linear isomer, likely in the range of 10–15 Å, reflecting a more liquid-like and less organized film. dtic.mil

Parameter n-Hexadecanethiol SAM on Au Expected Value for this compound SAM on Au Reason for Difference
Ellipsometric Thickness 19–21 Å harvard.edu10–15 ÅIncreased chain tilt and gauche defects due to steric hindrance lead to a less extended, thinner film.
Refractive Index ~1.45Likely similar, but may be slightly lowerReflects the optical density of the organic film.

Second Harmonic Generation (SHG) Spectroscopy for Interfacial Adsorption and Orientation

Second Harmonic Generation (SHG) is a surface-specific nonlinear optical technique used to probe molecules at interfaces. The SHG signal is generated only from regions where inversion symmetry is broken, such as the interface between a substrate and a this compound monolayer. This technique is highly sensitive to the adsorption, orientation, and ordering of molecules at the interface.

In the context of this compound, SHG can be employed to monitor the formation of self-assembled monolayers (SAMs) on various substrates in real-time. The intensity of the SHG signal is dependent on the surface concentration and the average orientation of the adsorbed molecules. As this compound molecules adsorb onto a surface, the SHG intensity changes, providing kinetic data on the adsorption process.

Furthermore, by analyzing the polarization of the incoming and outgoing light, information about the average molecular orientation can be deduced. For a this compound monolayer, this allows for the determination of the tilt angle of the alkyl chains with respect to the surface normal. Research on similar long-chain alkanes at liquid interfaces has demonstrated SHG's sensitivity to molecular orientation and the influence of factors like pH and ionic strength on the interfacial structure. rsc.orgresearchgate.net While specific SHG studies on this compound are not prevalent, the principles derived from studies on hexadecane (B31444) and other long-chain thiols are directly applicable. researchgate.net The technique can distinguish between ordered and disordered phases of the monolayer and detect changes in conformation.

Table 1: Application of SHG in this compound Monolayer Analysis

Parameter MeasuredInformation ObtainedSignificance
SHG Intensity vs. TimeAdsorption kineticsProvides rates of monolayer formation.
Polarization-dependent SHGAverage molecular tilt angleElucidates the packing and order of the alkyl chains.
SHG Intensity vs. Surface CoverageAdsorption isothermCharacterizes the thermodynamics of the adsorption process.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Binding States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a surface. researchgate.net It is an indispensable tool for confirming the formation and quality of this compound SAMs on substrates like gold, silver, or ruthenium.

When a this compound monolayer is formed on a gold surface, for instance, the thiol group (-SH) loses its hydrogen atom and forms a covalent bond with the gold, resulting in a thiolate species (Au-S-R). XPS can verify this by analyzing the core level spectra of the constituent elements.

The S 2p spectrum is particularly diagnostic. A single S 2p doublet with the 2p3/2 component at a binding energy of approximately 162 eV is characteristic of a thiolate species covalently bonded to the metal surface. researchgate.netresearchgate.net The presence of other peaks at higher binding energies (e.g., ~163-164 eV) would indicate the presence of unbound, physisorbed thiol or oxidized sulfur species like sulfonates, suggesting an incomplete or aged monolayer. researchgate.nettdl.org The C 1s spectrum shows a primary peak around 285 eV, corresponding to the hydrocarbon backbone. The attenuation of the substrate signal (e.g., Au 4f) after monolayer formation can be used to estimate the thickness of the this compound layer.

Table 2: Typical XPS Binding Energies for a this compound Monolayer on Gold

Core LevelExpected Binding Energy (eV)Chemical State Assignment
S 2p₃/₂~162.0Gold-thiolate bond (Au-S-R)
S 2p₃/₂~163.5Unbound thiol (-SH)
C 1s~285.0C-C/C-H in alkyl chain
Au 4f₇/₂~84.0Metallic Gold (Substrate)

Note: Binding energies can vary slightly depending on the instrument calibration and substrate.

Secondary Ion Mass Spectrometry (SIMS) for Spatial Mapping of Monolayer Patterns

Secondary Ion Mass Spectrometry (SIMS) is a technique used to analyze the composition of solid surfaces and thin films by sputtering the surface of the specimen with a focused primary ion beam and collecting and analyzing the ejected secondary ions. Time-of-Flight SIMS (ToF-SIMS) is particularly well-suited for the analysis of organic monolayers like this compound because its high mass resolution and low primary ion dose allow for the detection of large molecular fragments with minimal damage. mdpi.com

For a this compound monolayer on a substrate such as gold, ToF-SIMS can provide a detailed chemical fingerprint. The mass spectrum would show characteristic fragments of the molecule, including ions representing the alkyl chain (CₓHᵧ⁺) and, crucially, fragments containing the sulfur and the substrate atom (e.g., AuS⁻, AuSC₁₆H₃₃⁺). The detection of these parent and fragment ions confirms the presence and chemical integrity of the monolayer.

A key strength of SIMS is its imaging capability. By rastering the primary ion beam across the surface, a chemical map of the monolayer can be generated. This is invaluable for applications involving patterned SAMs, for example, those created by microcontact printing. The spatial distribution of specific secondary ions can be used to visualize the pattern with high resolution, confirming the fidelity of the printing process and identifying any potential defects or contamination in the patterned areas.

Table 3: Expected Secondary Ions in ToF-SIMS Analysis of this compound on Gold

Ion TypeExample m/zOrigin
Positive IonsC₂H₅⁺, C₃H₇⁺, etc.Alkyl chain fragments
AuC₁₆H₃₃S⁺Molecular ion with substrate
Negative IonsS⁻, SH⁻Thiol headgroup fragments
AuS⁻Substrate-sulfur bond

Scanning Probe Microscopy and Other Advanced Techniques

Atomic Force Microscopy (AFM) for Surface Morphology and Nanoscale Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. It is used extensively to characterize the structure of SAMs, including those of this compound. AFM can be operated in various modes, such as contact or tapping mode, to generate a 3D map of the surface.

Furthermore, Lateral Force Microscopy (LFM), a variant of AFM, measures the frictional forces between the scanning tip and the surface. A surface covered with a well-ordered this compound monolayer would exhibit different frictional characteristics compared to the bare substrate. This contrast is useful for imaging patterned SAMs and assessing the quality and homogeneity of the film. researchgate.net

Table 4: AFM-Based Characterization of this compound SAMs

MeasurementTechniqueInformation Provided
Height ProfileTopography ImagingMonolayer thickness, surface roughness, presence of defects.
Phase ImagingTapping Mode AFMDifferentiates regions with different material properties (e.g., SAM vs. substrate).
Frictional ForceLateral Force Microscopy (LFM)Maps domains and distinguishes functionalized from non-functionalized areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are used to confirm its identity and purity in solution.

In the ¹H NMR spectrum, the proton of the thiol group (SH) would appear as a characteristic signal. The proton on the carbon bearing the thiol group (C2) would appear as a multiplet due to coupling with the adjacent methyl and methylene protons. The spectrum would also feature a triplet for the terminal methyl group at the end of the long alkyl chain, a doublet for the methyl group at C1, and a large, broad signal corresponding to the overlapping methylene (CH₂) groups of the backbone. chemicalbook.comresearchgate.net

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom. The carbon attached to the sulfur (C2) would have a characteristic chemical shift, as would the two different methyl carbons (C1 and C16) and the series of methylene carbons.

Solid-state NMR can be used to study this compound in an assembled state, such as on the surface of nanoparticles. It can provide information on the conformation (e.g., the ratio of gauche to trans conformers) and dynamics of the alkyl chains within the monolayer.

Table 5: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (C16)~0.88Triplet (t)
(CH₂)₁₃~1.25Broad multiplet (m)
SH~1.3-1.6Triplet (t) or broad singlet
CH₂ (C3)~1.55Multiplet (m)
CH (C2)~2.70Sextet or multiplet
CH₃ (C1)~1.28Doublet (d)

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) for Quantitative Ligand Density Determination on Nanoparticles

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting metals and several non-metals at very low concentrations. It is a powerful method for determining the quantity of this compound molecules bound to nanoparticles, a parameter known as ligand density. nih.gov

This method is particularly useful for characterizing this compound-functionalized gold nanoparticles (AuNPs). To determine the ligand density, the AuNPs are first purified to remove any unbound thiols. Then, the nanoparticles are digested in a strong acid solution (like aqua regia) to dissolve them completely, releasing gold atoms and converting sulfur from the thiol into sulfate ions.

ICP-MS is then used to measure the precise concentrations of gold and sulfur in the digested solution. By knowing the molar ratio of sulfur to gold (S/Au), and the average size and surface area of the nanoparticles (typically determined by Transmission Electron Microscopy, TEM), the number of ligands per nanoparticle and the surface coverage (ligands per nm²) can be accurately calculated. nih.gov This quantitative data is critical for applications where the surface functionality of nanoparticles must be precisely controlled. nd.edu

Table 6: Example Calculation of Ligand Density on Gold Nanoparticles using ICP-MS Data

ParameterSymbolExample ValueUnit
Nanoparticle Diameterd20nm
Measured Gold Concentration[Au]10ppm
Measured Sulfur Concentration[S]0.5ppm
Molar Mass of AuMₐᵤ196.97 g/mol
Molar Mass of SMₛ32.07 g/mol
Calculated S/Au Molar Ratio nₛ/nₐᵤ 0.097 -
Calculated Ligand Density ρ ~4.5 ligands/nm²

X-ray Scattering Techniques for Probing Nanoparticle-Ligand Interactions and Assembly

SAXS is instrumental in determining the average size, shape, and size distribution of nanoparticles dispersed in a solution. nih.gov For systems involving this compound capped nanoparticles, SAXS data can reveal information about the electron density contrast between the nanoparticle core, the ligand shell, and the solvent. This allows for the characterization of the thickness and density of the this compound layer surrounding the nanoparticle core. Furthermore, SAXS is highly sensitive to interparticle interactions, and the resulting scattering patterns can be used to deduce the average distance between nanoparticles in solution, which is heavily influenced by the extended conformation of the C16 chains of this compound.

GISAXS is a surface-sensitive technique ideal for studying the self-assembly of nanoparticles into thin films and monolayers at interfaces. sumdu.edu.uamdpi.com When this compound functionalized nanoparticles are deposited on a substrate, GISAXS can probe the in-plane and out-of-plane ordering of the nanoparticle assemblies. researchgate.net Analysis of GISAXS patterns provides detailed information on the lattice symmetry (e.g., hexagonal, cubic) of the nanoparticle superlattice, the interparticle spacing within the assembled layer, and the degree of ordering. rsc.org This is crucial for understanding how the long alkyl chains of this compound mediate the self-assembly process, leading to highly organized two- and three-dimensional structures.

XRD, particularly powder XRD, is used to determine the crystalline structure of the nanoparticle cores themselves. azonano.com By analyzing the positions and broadening of the diffraction peaks, one can identify the crystal lattice (e.g., face-centered cubic for gold nanoparticles) and estimate the average crystallite size. mdpi.com In the context of this compound functionalized nanoparticles, XRD can confirm the integrity of the nanoparticle's crystalline core after ligand exchange or self-assembly processes.

Detailed Research Findings from X-ray Scattering Studies

Research employing X-ray scattering has demonstrated that the long alkyl chain of hexadecanethiol plays a significant role in dictating the structure of nanoparticle assemblies. Studies on gold nanoparticles coated with hexadecanethiol have utilized SAXS to characterize the resulting supraparticles formed via emulsion-based self-assembly. researchgate.net These investigations reveal how the surfactant environment influences the final assembled morphology, leading to structures such as Janus and core-shell supraparticles. researchgate.net

The interparticle distance in these assemblies is a critical parameter that is directly influenced by the length of the alkanethiol ligand. While specific data for this compound is not always explicitly isolated, trends can be established from studies on a homologous series of alkanethiols. For instance, SAXS analysis of gold nanoparticles functionalized with different length alkanethiols shows a systematic increase in the interparticle spacing with increasing chain length.

The following table illustrates the relationship between alkanethiol chain length and the resulting interparticle spacing as determined by SAXS. It is important to note that the specific values can be influenced by the nanoparticle core size and the solvent used.

Alkanethiol LigandNanoparticle Core Diameter (TEM, nm)Calculated Center-to-Center Spacing (αTEM, nm)Experimentally Determined Center-to-Center Spacing (αSAXS, nm)
Hexanethiol (C6)2.1364.623.40
Octanethiol (C8)2.2644.093.20
Dodecanethiol (C12)2.2644.093.20

This data is based on studies of various alkanethiols and is presented to illustrate the general trend. The center-to-center spacing for the C8/C12 mixed ligand system was found to be smaller than that of the pure hexanethiol system, which may be attributed to factors such as ligand packing and interdigitation. berkeley.edu

From this trend, it can be inferred that for this compound (C16), the interparticle spacing would be larger than that observed for dodecanethiol, reflecting the increased length of the alkyl chain. The "soft shell" behavior of the ligand layer, where the alkyl chains are flexible and can interdigitate, often leads to experimentally measured spacings from SAXS that are smaller than theoretical calculations based on fully extended chains. berkeley.edu

The following table summarizes the key structural parameters that can be obtained from different X-ray scattering techniques for a hypothetical system of this compound capped gold nanoparticles.

X-ray Scattering TechniqueStructural ParameterTypical Information Obtained for this compound Systems
SAXSParticle Size and DistributionAverage core diameter and polydispersity of the nanoparticles.
SAXSInterparticle Distance (in solution)Average center-to-center spacing between nanoparticles, influenced by the C16 chain length.
GISAXSSuperlattice StructureIdentification of 2D and 3D packing arrangements (e.g., hexagonal close-packed).
GISAXSLattice ParametersPrecise measurement of interparticle spacing in self-assembled monolayers.
XRDCrystalline Core StructureConfirmation of the crystal lattice of the nanoparticle core (e.g., fcc for gold).
XRDCrystallite SizeEstimation of the average size of the crystalline domains within the nanoparticles.

Computational and Theoretical Investigations of Hexadecane 2 Thiol Systems

Molecular Dynamics (MD) Simulations

Modeling Interchain Packing and Conformational Dynamics within Monolayers

The introduction of a methyl group at the second position of the hexadecane (B31444) chain in Hexadecane-2-thiol significantly influences the interchain packing and conformational dynamics within self-assembled monolayers (SAMs) compared to its linear counterpart, n-hexadecanethiol. Computational models, primarily molecular dynamics (MD) simulations, have been instrumental in elucidating these structural and dynamic differences.

The steric hindrance introduced by the methyl group near the thiol headgroup disrupts the close packing typically observed in SAMs of linear alkanethiols. While linear alkanethiols on gold surfaces often form a well-ordered pseudo-(√3 × √3)R30° structure with the alkyl chains tilted by about 30° from the surface normal to maximize van der Waals interactions, the presence of the branch in this compound is predicted to lead to a less dense and more disordered monolayer.

MD simulations on branched alkanethiols suggest that the methyl group increases the average distance between adjacent sulfur atoms on the substrate, leading to a lower packing density. This steric effect also induces a greater tilt angle of the alkyl chains with respect to the surface normal as the molecules adjust to accommodate the branch. Furthermore, the conformational dynamics of the alkyl chains are altered. The region of the chain near the branch point is expected to exhibit a higher population of gauche defects compared to the largely all-trans conformation seen in linear alkanethiol SAMs. This increased disorder propagates to some extent along the chain, leading to a less crystalline and more fluid-like monolayer.

The table below, based on theoretical expectations from studies on similar branched alkanethiols, contrasts the predicted packing and conformational properties of this compound and n-hexadecanethiol monolayers on a gold surface.

PropertyThis compound (Predicted)n-Hexadecanethiol (Typical)
Average Tilt Angle (°)> 35~30
Packing Density (molecules/nm²)LowerHigher
Gauche Defect PopulationHigher, especially near branchLow, predominantly all-trans
Monolayer OrderLess ordered, more fluid-likeHighly ordered, crystalline

Note: The data for this compound is extrapolated from computational studies on other branched alkanethiols and represents expected trends.

Computational Analysis of Reaction Pathways and Mechanisms

The reactivity of the thiol group in this compound is also a subject of computational investigation, particularly concerning how the secondary nature of the thiol influences kinetic and thermodynamic parameters of its reactions. Density Functional Theory (DFT) is a common computational tool for these analyses.

Computational studies predict that the kinetic and thermodynamic parameters of reactions involving this compound will differ from those of its primary thiol isomer, n-hexadecanethiol. The steric hindrance from the adjacent methyl group in this compound is expected to play a crucial role.

For reactions such as nucleophilic substitution or addition, the transition state for a secondary thiol like this compound is likely to be more sterically crowded. This increased steric hindrance raises the activation energy (Ea) of the reaction, leading to a lower reaction rate constant (k) as predicted by the Arrhenius equation. DFT calculations on model systems of primary versus secondary thiols have shown that the activation barriers for reactions are indeed higher for secondary thiols. researchgate.net

Thermodynamically, the stability of the products can also be affected. While the intrinsic bond energies of the S-H and newly formed bonds are the primary determinants of the reaction enthalpy (ΔH), steric strain in the product molecule can make the reaction less exothermic.

The following table presents a theoretical comparison of kinetic and thermodynamic parameters for a representative thiol reaction (e.g., thiol-ene click reaction) involving this compound and n-hexadecanethiol, based on general principles and findings from computational studies on similar systems.

ParameterThis compound (Predicted Trend)n-Hexadecanethiol (Reference)
Activation Energy (Ea)HigherLower
Reaction Rate Constant (k)LowerHigher
Reaction Enthalpy (ΔH)Less ExothermicMore Exothermic

Note: These trends are based on theoretical considerations of steric effects in reactions of secondary thiols.

Computational studies are also valuable for comparing different potential reaction mechanisms for thiols. For instance, in the context of thiol-ene reactions, both radical and nucleophilic addition mechanisms can be operative depending on the reaction conditions. DFT calculations can be used to map the potential energy surfaces for both pathways for this compound.

It is generally observed that steric hindrance can influence the preferred reaction pathway. For radical-mediated thiol-ene reactions, the rate-limiting step is often the hydrogen abstraction from the thiol by a carbon-centered radical. Increased steric hindrance around the sulfur atom in this compound could make this step slower compared to a primary thiol. researchgate.net

In nucleophile-catalyzed Michael additions, the first step is the deprotonation of the thiol to form a thiolate. The acidity of the thiol can be influenced by the electronic effects of the alkyl group. However, the subsequent nucleophilic attack of the thiolate on the Michael acceptor will be subject to steric hindrance. Computational models can quantify the energy barriers for each step in these competing mechanisms.

For this compound, it is plausible that reaction conditions that favor mechanisms less sensitive to steric bulk would be more efficient. For example, a reaction proceeding through a less sterically demanding transition state would be favored. Comparative computational studies can predict which reaction conditions (e.g., choice of initiator, solvent) would be optimal for reactions involving this secondary thiol. The insights from these computational analyses are crucial for designing synthetic routes and understanding the chemical behavior of branched thiols like this compound.

Applications of Hexadecane 2 Thiol in Advanced Materials Science

Development of Surface Coatings and Protective Films

The ability of hexadecane-2-thiol to form self-assembled monolayers is central to its application in surface coatings and protective films. The thiol group anchors the molecule to a metal substrate through strong covalent or coordinate bonds, while the long hydrocarbon chains pack closely together via van der Waals forces. google.com This spontaneous organization results in a dense, non-polar barrier film just a few nanometers thick, which can effectively protect the underlying material from environmental factors. google.com

Silver artifacts are particularly susceptible to tarnishing when exposed to atmospheric sulfides. researchgate.net this compound is utilized to form efficient, invisible protective films that prevent this degradation. researchgate.net When a silver surface is immersed in a solution containing hexadecane-thiol, a self-assembling membrane forms that acts as a barrier to corrosive molecules. researchgate.netresearchgate.net

Research has demonstrated that a four-step process involving cleaning, etching, monolayer self-assembly, and rinsing can be used to deposit a hexadecanethiol SAM onto silver for tarnish resistance. researchgate.netsemanticscholar.org Studies have found that immersing a silver specimen in an isopropanol solution with 0.15M hexadecanethiol for one hour at 30°C creates a highly effective anti-tarnishing film. researchgate.net This protective layer has been shown to achieve a protection efficiency of up to 90% in terms of reflectance after corrosion testing in a highly aggressive sulfide-containing medium. researchgate.net The film consists of a dual structure: an inner self-assembled monolayer and an outer layer, which together limit the diffusion of corrosive agents to the metal surface. researchgate.net

ParameterCondition/ValueReference
SubstratePure Silver researchgate.net
Coating Solution0.15M Hexadecanethiol in Isopropanol researchgate.net
Deposition Time1 hour researchgate.net
Deposition Temperature30°C researchgate.net
Corrosive Medium0.5M NaCl with 10mM Na2S researchgate.net
Protection Efficiency (Reflectance)~90% after 1 hour researchgate.net

The formation of densely packed SAMs makes this compound an effective agent for corrosion protection on a variety of metals, including iron, steel, copper, and zinc. google.com The protective mechanism relies on the formation of a robust barrier that prevents the diffusion of water, oxidants, and electrolytes to the metal surface. google.com The sulfhydryl group forms a strong covalent bond with the metallic substrate, while the long hydrocarbon chains associate via hydrophobic bonding, leading to a close-packed monolayer. google.com

This technology is applicable across various industries, including steel manufacturing, where thiol coatings can be applied to hot-rolled steel, electroplated sheets, and other steel products to enhance corrosion resistance. google.com Research has shown that alkanethiol coatings can inhibit both the nucleation and growth of corrosion sites on surfaces like copper. google.com The effectiveness of these films is related to their ability to hinder oxide formation and metal dissolution in corrosive environments. google.com

Metal SubstrateCoatingProtection MechanismReference
Iron, Steel, Aluminum, Copper, Zinc, Tin, Gold, SilverAlkanethiol SAMs (e.g., this compound)Forms a close-packed monolayer that acts as a barrier to water, oxidants, and electrolytes. google.com
CopperAlkanethiol SAMsHinders copper oxide formation and copper dissolution in chloride-containing solutions. google.com
Carbon SteelVolatile ThiolsAdsorbed inhibitor film decreases corrosion rate in CO2 environments. researchgate.netgoogle.com

The long, non-polar alkyl chain of this compound is inherently hydrophobic (water-repellent) and oleophobic (oil-repellent). wikipedia.org When SAMs of this compound are formed on a surface, they expose a densely packed array of methyl groups, creating a low-energy surface. researchgate.net This modification significantly alters the wetting properties of the substrate, making it resistant to both water and oils.

The wettability of a surface is often quantified by measuring the contact angle of a liquid droplet on it. Surfaces coated with hexadecanethiol exhibit high contact angles for water. harvard.edu The interaction with non-aqueous liquids, such as hexadecane (B31444) itself, is also minimized, which is a measure of oleophobicity. harvard.edu The structure of the monolayer, including the packing density and the presence of any defects, influences these properties. By controlling the assembly process, surfaces can be engineered for specific applications requiring resistance to wetting by various liquids, such as self-cleaning surfaces or anti-fouling coatings. researchgate.net

SurfaceProbe LiquidProperty MeasuredObservationReference
Gold coated with Alkanethiol SAMWaterHydrophobicityHigh advancing contact angle, indicating a hydrophobic surface. harvard.edu
Gold coated with Alkanethiol SAMHexadecaneOleophobicityHigh contact angle, indicating an oleophobic surface. harvard.edu
Thiol-ene resin with silica nanoparticlesWaterSuperhydrophobicityDual-scale roughness leads to a superhydrophobic surface. researchgate.net

Integration into Polymer and Soft Matter Systems

Beyond surface modification, this compound is a valuable molecule for integration into polymer and soft matter systems. Its reactive thiol group can participate in various "click" chemistry reactions, enabling the synthesis of advanced polymers and the modification of existing ones. This allows for the precise introduction of long alkyl chains, which can be used to control properties such as solubility, thermal behavior, and self-assembly characteristics.

"Thiol-X" chemistry, which includes thiol-ene and thiol-yne reactions, represents a powerful set of tools in polymer science. These reactions are known for their high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups. rsc.org this compound can be readily employed in these reactions to functionalize polymers.

In post-polymerization modification, a pre-formed polymer containing "ene" (alkene) or "yne" (alkyne) groups is reacted with this compound. rsc.orgwiley-vch.de This process covalently attaches the C16 alkyl chain to the polymer backbone, transforming its properties. rsc.org For example, modifying a hydrophilic polymer in this way can render it amphiphilic or completely hydrophobic, opening up new applications. This method is advantageous as it allows for the creation of a diverse library of functional polymers from a single parent polymer. semanticscholar.org

Hydrogels are crosslinked polymer networks that can absorb large amounts of water. Thiol-ene "click" chemistry is a widely used method for forming hydrogel networks due to its rapid, controllable, and biocompatible reaction conditions. nih.govmdpi.com Typically, this involves reacting a polymer with multiple "ene" groups with a crosslinker molecule containing at least two thiol groups (a dithiol). nih.gov

While this compound is a mono-thiol and therefore cannot act as a crosslinker on its own, it can be incorporated into the hydrogel structure to impart specific functionalities. For instance, it can be reacted with a portion of the "ene" groups on the polymer backbone before the crosslinking step. This would introduce hydrophobic hexadecanyl side chains into the hydrogel network. Such modifications can be used to control the swelling behavior, mechanical properties, and the ability of the hydrogel to interact with or encapsulate hydrophobic molecules. The properties of the final hydrogel are highly dependent on the choice of the thiolated components. core.ac.uk The development of double network hydrogels, which combine a rigid and a flexible network, often employs thiol-ene chemistry to achieve enhanced toughness and resilience. digitellinc.com

Synthesis of Polymeric Nanostructures and Dendrimers with Thiol Functionality

The incorporation of thiol functionalities, such as that offered by this compound, into polymeric nanostructures and dendrimers is a critical area of research in advanced materials science. While specific studies detailing the use of this compound in the synthesis of these complex macromolecules are not extensively documented in publicly available research, the principles of thiol chemistry provide a strong basis for understanding its potential role. The reactivity of the secondary thiol group in this compound allows it to participate in various polymerization and functionalization reactions, making it a viable candidate for creating well-defined, functional polymeric architectures.

Thiol-ene "click" chemistry is a prominent method for the synthesis of thiol-functionalized polymers. This reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond (an ene). The process is known for its high efficiency, rapid reaction rates, and orthogonality to many other functional groups. In the context of polymeric nanostructures, this compound could be reacted with monomers containing ene functionalities to produce polymers with pendant thiol groups or as a chain transfer agent to control molecular weight.

For dendrimer synthesis, a convergent or divergent approach can be employed where this compound could be introduced at the periphery. In a convergent synthesis, dendrons functionalized with this compound at their focal point could be synthesized and then attached to a multifunctional core. Conversely, in a divergent approach, a dendrimer with reactive peripheral groups could be functionalized in the final step with this compound. The long alkyl chain of this compound would impart significant hydrophobic character to the resulting nanostructures.

Another relevant synthetic route is thiol-epoxy "click" chemistry. This involves the base-catalyzed ring-opening of an epoxide by a thiol. This method is also highly efficient and proceeds under mild conditions. This compound can be used to open epoxide rings on monomers or polymer backbones, thereby introducing the hexadecanylthio moiety.

The table below summarizes potential synthetic strategies for incorporating thiol functionality, for which this compound could be a candidate, into polymeric nanostructures and dendrimers.

Synthetic Strategy Description Potential Role of this compound Resulting Structure
Thiol-ene PolymerizationRadical-mediated addition of a thiol to an alkene.As a comonomer with ene-functionalized monomers or as a chain transfer agent.Polymer with pendant hexadecanylthio groups or end-functionalized polymer.
Thiol-epoxy PolymerizationBase-catalyzed ring-opening of epoxides by thiols.Ring-opening of epoxide-containing monomers or polymers.Polymer with β-hydroxy thioether linkages incorporating the hexadecanyl group.
Post-polymerization ModificationFunctionalization of a pre-existing polymer with thiol groups.Reaction with polymers containing suitable reactive groups (e.g., halides, esters).Polymer backbone with grafted hexadecanylthio side chains.

Surface Modification of Polymeric Materials and Nanostructures

The surface modification of polymeric materials and nanostructures with molecules like this compound is a key strategy to tailor their surface properties, such as hydrophobicity, biocompatibility, and chemical reactivity. While direct research on the use of this compound for these specific applications is limited, the well-established chemistry of long-chain alkanethiols provides a strong framework for predicting its behavior and utility.

The primary mechanism for modifying surfaces with thiols is through "grafting to" or "grafting from" techniques. In the "grafting to" approach, pre-synthesized polymer chains with reactive end groups are attached to a surface functionalized with a complementary group. For instance, a polymer with an ene-terminated chain could be grafted onto a surface that has been modified to present thiol groups from this compound.

Conversely, the "grafting from" method involves initiating polymerization directly from the surface. A surface could be functionalized with initiator molecules, and then monomers are polymerized from these sites. This compound could be used to create a self-assembled monolayer (SAM) on a suitable substrate (like gold), and this SAM could be further modified to anchor polymerization initiators.

Thiol-ene and thiol-acrylate conjugate addition reactions are particularly effective for surface modification. These reactions are highly efficient and can be carried out under mild conditions, making them suitable for modifying sensitive polymeric substrates. A surface containing alkene or acrylate groups can be readily functionalized by reacting it with this compound. This would result in a surface that is covalently coated with a layer of this compound, rendering it highly hydrophobic.

The long hexadecane chain of this compound would significantly alter the surface energy of the modified material. This can be particularly useful in applications requiring low surface energy, such as in creating anti-fouling or self-cleaning surfaces. The branched nature of the secondary thiol may influence the packing density of the resulting surface layer compared to its primary thiol counterpart, 1-hexadecanethiol.

The following table outlines potential methods for the surface modification of polymeric materials using thiol chemistry, where this compound could be employed.

Modification Method Description Potential Application of this compound Expected Surface Property Change
Thiol-ene "Click" ReactionRadical-initiated addition of thiols to surface-bound alkenes.Covalent attachment to alkene-functionalized polymer surfaces.Increased hydrophobicity, altered wettability.
Thiol-acrylate Michael AdditionBase-catalyzed conjugate addition of thiols to surface-bound acrylates.Covalent attachment to acrylate-functionalized polymer surfaces.Increased hydrophobicity, creation of a low-energy surface.
Self-Assembled Monolayers (SAMs)Spontaneous formation of an ordered monolayer on a substrate.Formation of a SAM on a gold-coated polymer surface.Highly ordered, hydrophobic surface.

Nanoparticle Functionalization and Engineering

The functionalization of nanoparticles with organic ligands is a cornerstone of nanotechnology, enabling the control of their solubility, stability, and interaction with their environment. While specific studies focusing on this compound for nanoparticle functionalization are not prevalent, the extensive research on other long-chain alkanethiols provides a solid foundation for understanding its potential applications in this domain.

Ligand Exchange Strategies for Quantum Dots and Other Inorganic Nanoparticles

Quantum dots (QDs) and other inorganic nanoparticles are often synthesized in organic solvents and are capped with native hydrophobic ligands. For many applications, it is necessary to exchange these native ligands with others that impart specific functionalities. Ligand exchange is a common strategy where the original capping ligands are replaced by new ligands from the surrounding solution.

This compound, with its strong affinity for the surface of many inorganic nanoparticles (such as those made of cadmium, zinc, and lead chalcogenides), can be used as a ligand in such exchange reactions. The thiol group provides a strong anchor to the nanoparticle surface, while the long hexadecyl chain ensures solubility in nonpolar solvents and provides a passivating layer that prevents nanoparticle aggregation. The position of the thiol group at the second carbon of the hexadecane chain may introduce steric effects that could influence the packing density and conformation of the ligands on the nanoparticle surface compared to the more commonly used 1-alkanethiols.

Immobilization and Stabilization of Metal Nanoparticles

Metal nanoparticles, particularly those of noble metals like gold and silver, are readily stabilized by thiol-containing molecules. The strong covalent bond formed between the sulfur atom and the metal surface leads to the formation of a robust protective layer. This compound can be effectively used for the immobilization and stabilization of metal nanoparticles.

When used as a capping agent during the synthesis of metal nanoparticles, this compound can control the particle size and prevent agglomeration. The resulting nanoparticles would be coated with a monolayer of this compound, making them dispersible in organic media. These functionalized nanoparticles can then be immobilized on various substrates for applications in catalysis, sensing, and electronics.

Directed Self-Assembly of Nanoparticle Architectures through Thiol Ligands

The ability to control the assembly of nanoparticles into ordered superstructures is crucial for the development of advanced materials with novel optical and electronic properties. The nature of the capping ligands plays a pivotal role in directing this self-assembly process.

Nanoparticles functionalized with this compound can self-assemble into ordered arrays driven by the van der Waals interactions between the long alkyl chains of the ligands on adjacent nanoparticles. The length and branching of the alkyl chain can influence the interparticle spacing and the symmetry of the resulting superlattice. The use of a secondary thiol like this compound might lead to different packing arrangements and self-assembly behaviors compared to linear primary thiols, potentially enabling the formation of unique nanoparticle architectures.

Role in Advanced Interfacial Devices and Platforms (as a model for surface modification)

While direct applications of this compound in advanced interfacial devices are not widely reported, its properties make it a relevant model compound for studying surface modification phenomena. The formation of self-assembled monolayers (SAMs) of alkanethiols on gold and other surfaces is a well-established method for creating highly defined and controllable interfaces.

As a long-chain thiol, this compound can form SAMs on gold surfaces. These SAMs can serve as model systems for investigating fundamental aspects of interfacial science, such as wetting, adhesion, and friction. The introduction of a methyl branch at the alpha-position to the sulfur atom, as is the case in this compound, can introduce a controlled amount of disorder into the SAM, allowing for systematic studies of the effect of packing defects on the physical and chemical properties of the interface.

In the context of interfacial devices, surfaces modified with this compound could be used to control the flow of fluids in microfluidic devices or to create templates for the selective deposition of other materials. The hydrophobic nature of the this compound monolayer would render the surface water-repellent, a property that is desirable in many micro- and nano-scale devices.

The table below summarizes the potential roles of this compound in nanoparticle functionalization and as a model for surface modification.

Application Area Specific Role of this compound Key Features and Expected Outcomes
Ligand Exchange on Quantum Dots Replacement of native ligands with this compound.Enhanced stability in nonpolar solvents; potential for altered surface packing due to secondary thiol structure.
Stabilization of Metal Nanoparticles Capping agent during synthesis and for post-synthesis stabilization.Control of nanoparticle size and prevention of aggregation; good dispersibility in organic media.
Directed Self-Assembly Surface ligand to mediate interparticle interactions.Formation of ordered nanoparticle superstructures; interparticle distance controlled by chain length.
Model for Surface Modification Formation of self-assembled monolayers on substrates like gold.Creation of well-defined, hydrophobic surfaces for studying interfacial phenomena.

Model Systems for Biosensors and Chromatographic Stationary Phases

A thorough search of scientific databases and peer-reviewed literature yielded no specific studies detailing the use of this compound as a model system for biosensors or in the preparation of chromatographic stationary phases.

Similarly, in the field of chromatography, stationary phases are crucial for the separation of chemical mixtures. While thiol-ene and thiol-yne "click" chemistry reactions have been utilized to create novel stationary phases for high-performance liquid chromatography (HPLC) and gas chromatography (GC), there are no reports of this compound being used as a reactant in these processes. The steric hindrance and electronic effects resulting from the internal position of the thiol group in this compound would likely alter its reactivity compared to primary thiols, but the specifics of such alterations have not been investigated or reported.

Surface Modification for Enhanced Performance in Organic Electronic Devices

The performance and stability of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), are highly dependent on the interfaces between the different material layers. Self-assembled monolayers of alkanethiols are commonly used to modify electrode surfaces to improve charge injection/extraction efficiency and to control the morphology of the overlying organic semiconductor layer.

Again, the available body of scientific work exclusively details the use of 1-alkanethiols for these surface modification applications. The impact of a secondary thiol like this compound on the electronic properties of the metal-organic interface has not been a subject of published research. The orientation and packing of this compound molecules on a surface would differ significantly from their 1-thiol counterparts, which would, in turn, affect the work function of the modified electrode and the subsequent performance of the electronic device. As of this review, no data, tables, or detailed research findings on these aspects for this compound are available.

Q & A

Basic: What are the established synthetic routes for hexadecane-2-thiol, and how can purity be optimized?

This compound can be synthesized via thiol-ene "click" chemistry, leveraging radical-mediated addition of thiols to alkenes under UV irradiation . Optimization of purity involves:

  • Purification : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the thiol from byproducts like disulfides.
  • Validation : Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-5) to confirm >98% purity .
  • Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • NMR : ¹H NMR (CDCl₃, 400 MHz) identifies the thiol proton (δ 1.25–1.30 ppm, multiplet) and methylene groups adjacent to the thiol moiety (δ 2.50–2.55 ppm, triplet) .
  • IR : Strong S-H stretch near 2550 cm⁻¹ confirms thiol functionality .
  • GC-MS : Retention indices and fragmentation patterns (e.g., m/z 256 [M]⁺) validate molecular identity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to mitigate respiratory irritation (H335) .
  • Spill Management : Neutralize with activated charcoal or vermiculite; avoid aqueous solutions to prevent sulfide gas release .

Advanced: How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting points) of this compound?

  • Methodological Scrutiny : Compare differential scanning calorimetry (DSC) protocols: heating rates (e.g., 5°C/min vs. 10°C/min) and sample encapsulation methods (hermetic vs. open pans) .
  • Impurity Profiling : Use high-performance liquid chromatography (HPLC) to quantify trace disulfides, which depress melting points .

Advanced: What experimental strategies can elucidate the mechanistic role of this compound in surface ligand exchange reactions?

  • Kinetic Studies : Monitor ligand displacement on gold nanoparticles (AuNPs) via UV-vis spectroscopy (plasmon resonance shifts at ~520 nm) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters (ΔH, ΔS) during thiol-Au interactions .

Advanced: How do solvent polarity and chain conformation affect the self-assembly behavior of this compound on metallic surfaces?

  • Solvent Screening : Compare assembly in ethanol (polar) vs. toluene (nonpolar) using atomic force microscopy (AFM) to assess monolayer uniformity .
  • Molecular Dynamics (MD) Simulations : Model chain packing density and tilt angles (e.g., 30°–40° from surface normal) to explain experimental inconsistencies .

Advanced: What computational approaches are validated for predicting the reactivity of this compound in complex matrices?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Machine Learning (ML) : Train models on existing thiol reaction datasets (e.g., rate constants in SN₂ reactions) to forecast regioselectivity .

Advanced: How can researchers mitigate oxidative degradation of this compound during long-term storage?

  • Stabilizers : Add 0.1% (w/w) antioxidants like butylated hydroxytoluene (BHT) to inhibit radical-mediated oxidation .
  • Packaging : Use amber glass vials with PTFE-lined caps to block UV light and oxygen ingress .

Advanced: What interdisciplinary applications of this compound are underexplored in nanotechnology and biomedicine?

  • Drug Delivery : Functionalize liposomes with this compound to enhance membrane stability and targeted release .
  • Biosensors : Engineer thiolated aptamers for ultrasensitive detection of biomarkers (e.g., thrombin) via surface-enhanced Raman spectroscopy (SERS) .

Advanced: How can researchers validate the environmental impact of this compound degradation byproducts?

  • Ecotoxicology Assays : Expose Daphnia magna to degradation products (e.g., sulfonic acids) and measure LC₅₀ values .
  • Photolysis Studies : Simulate sunlight exposure (λ > 290 nm) and analyze intermediates via LC-QTOF-MS .

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